3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine
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Overview
Description
3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-cyano-1H-pyrazole with formamide or formic acid, followed by cyclization to form the pyrazolopyrimidine core . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazolopyrimidine core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the amine nitrogen.
Scientific Research Applications
3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active site, stabilizing the inhibitor-kinase complex .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-D]pyrimidine: Shares the pyrazolopyrimidine core but lacks the dihydro modification.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another heterocyclic compound with a similar core structure but different functional groups.
Uniqueness
3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine is unique due to its specific dihydro modification, which can influence its chemical reactivity and biological activity. This modification may enhance its binding affinity to certain molecular targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C5H7N5 |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C5H7N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-3,5,10H,(H2,6,7,8) |
InChI Key |
YVVURVHMMYUKJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2C1C(=NC=N2)N |
Origin of Product |
United States |
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